molecular formula C21H31N3O2 B1192995 KAL-21404358

KAL-21404358

Cat. No. B1192995
M. Wt: 357.498
InChI Key: WMHDCRWFBUKCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KAL-21404358 is a Novel allosteric inhibitor of K-RasG12D, binding to the P110 site of K-RasG12D, impairing the K-RasG12D interaction with B-Raf, and disrupting the RAF-MEK-ERK and the PI3K-AKT signaling pathway.

Scientific Research Applications

Targeting Oncogenic Mutations

KAL-21404358 has shown potential as a small molecule binding site for mutant K-Ras proteins. In a study by (Feng et al., 2019), KAL-21404358 was identified to bind to K-RasG12D, an oncogene frequently mutated in various cancers, including pancreatic, colorectal, and lung cancers. The compound disrupted the RAF-MEK-ERK and PI3K-AKT signaling pathways, crucial for cancer cell survival and proliferation. This discovery suggests a promising approach for targeting cancers with KRAS mutations.

properties

Product Name

KAL-21404358

Molecular Formula

C21H31N3O2

Molecular Weight

357.498

IUPAC Name

2-((3-(2-hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol

InChI

InChI=1S/C21H31N3O2/c1-21(2,3)15-24-10-9-23(14-17(24)8-11-25)13-16-12-20(26)18-6-4-5-7-19(18)22-16/h4-7,12,17,25H,8-11,13-15H2,1-3H3,(H,22,26)

InChI Key

WMHDCRWFBUKCAO-UHFFFAOYSA-N

SMILES

OC1=CC(CN2CC(CCO)N(CC(C)(C)C)CC2)=NC3=CC=CC=C13

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KAL-21404358;  KAL 21404358;  KAL21404358

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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